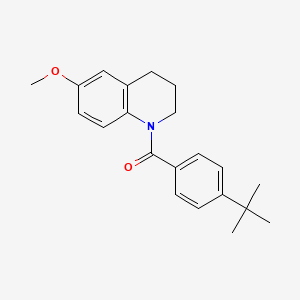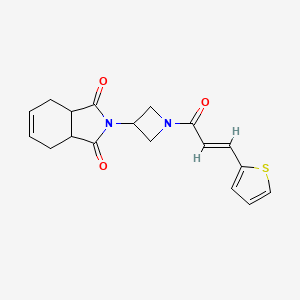
2-(3-Aminophenoxy)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Aminophenoxy)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H12ClNO3. It is a salt, as indicated by the presence of hydrochloride in its name .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-(4-aminophenoxy)alkanoic acids and esters involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reaction with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .Molecular Structure Analysis
The molecular structure of “2-(3-Aminophenoxy)propanoic acid hydrochloride” can be represented by the InChI code: 1S/C9H11NO3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H .Scientific Research Applications
Material Science
Phloretic acid, closely related to the chemical structure of interest, has been investigated for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imbuing specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules, potentially paving the way for various applications in materials science (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties have shown good antimicrobial activity against specific strains of bacteria and fungi, indicating potential use in the development of new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, which share structural similarities, have been studied for their effectiveness in inhibiting corrosion of stainless steel in acidic environments, demonstrating the potential for protective coatings in industrial applications (S. Vikneshvaran & S. Velmathi, 2017).
Uterine Relaxant Development
Compounds structurally similar to 2-(3-Aminophenoxy)propanoic acid hydrochloride have been synthesized and evaluated for their uterine relaxant activity, offering potential for therapeutic applications in obstetrics (C. Viswanathan et al., 2005).
Beta-adrenoceptor Stimulants
Research has explored the potential of amidoalkylamino-substituted compounds as beta-adrenoceptor stimulants, with implications for the development of cardiac stimulants (J. J. Barlow et al., 1981).
Synthesis and Chemical Protection Strategies
Studies on the selective deblocking of propargyl carbonates over propargyl carbamates have offered new protecting strategies where an amine and an alcohol group can be protected simultaneously, useful in complex organic syntheses (R. Ramesh et al., 2005).
Novel Biolabels and Fluorescence Probes
The development of tagged, highly fluorescent Schiff-base aluminium complexes starting from compounds with phenolic functionalities demonstrates the potential for creating new biolabels and fluorescence probes for biological research (M. Briggs et al., 2002).
properties
IUPAC Name |
2-(3-aminophenoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHMUYHVJPDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


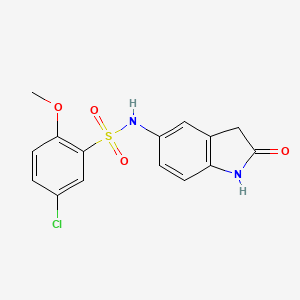
![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)
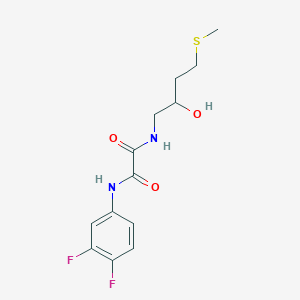
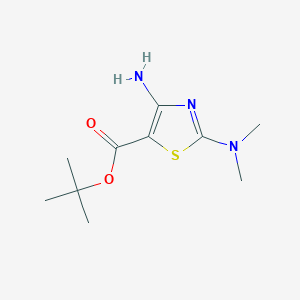
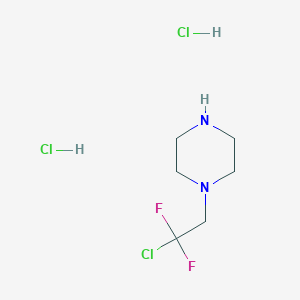
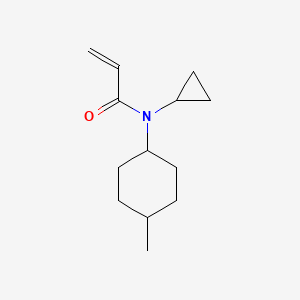
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2443169.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)
![(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2443171.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)
